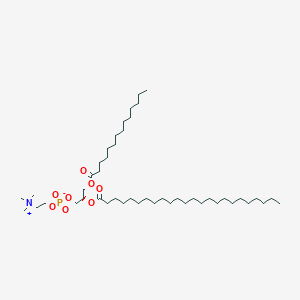

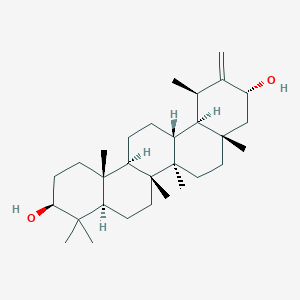

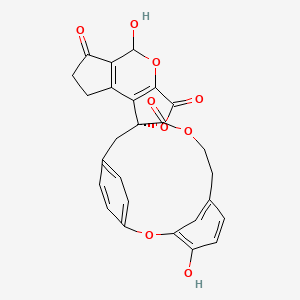

![molecular formula C36H36N24O24 B1264135 Perhydroxycucurbit[6]uril](/img/structure/B1264135.png)

Perhydroxycucurbit[6]uril

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Perhydroxycucurbit[6]uril is a substituted cucurbituril. It derives from a cucurbit[6]uril.

Aplicaciones Científicas De Investigación

Chromatographic Applications

Perhydroxycucurbit[6]uril has been successfully used as a stationary phase in gas chromatography, showing wide operational temperature ranges and outstanding thermostability. It exhibits good selectivities for various organic compounds, including alkanes, aromatic hydrocarbons, alcohols, esters, ketones, and amines, and can separate complex samples effectively. The partial inclusion complexation with analytes is thought to improve separation selectivity and column efficiency, indicating its potential for complex analytical applications (Li et al., 2008).

Supramolecular Chemistry

In the realm of supramolecular chemistry, direct functionalization of cucurbit[n]uril to perhydroxycucurbit[n]uril has expanded its utilization, providing tailored derivatives with desired functional groups and improved solubility. These derivatives have potential applications ranging from sensors to protein and peptide drug delivery, showcasing the adaptability of perhydroxycucurbit[6]uril in creating functional materials for advanced applications (Jon et al., 2003).

Photodynamic Therapy

Perhydroxycucurbit[6]uril-based polymer nanocapsules have been developed for targeted photodynamic therapy against cancer cells. These nanocapsules encapsulate therapeutic payloads, such as chlorin e6, demonstrating the potential of perhydroxycucurbit[6]uril derivatives in biomedical applications and drug delivery systems (Sun et al., 2019).

Environmental Remediation

Perhydroxycucurbit[6]uril has also been explored for environmental applications, such as the removal of uranium(VI) from aqueous solutions. A composite of perhydroxycucurbit[6]uril and graphene oxide demonstrated high adsorption capacity and fast sedimentation velocity, indicating its efficacy in wastewater treatment and the potential for addressing pollution and contamination issues (Shao et al., 2016).

Propiedades

Fórmula molecular |

C36H36N24O24 |

|---|---|

Peso molecular |

1188.8 g/mol |

InChI |

InChI=1S/C36H36N24O24/c61-13-37-1-38-14(62)40-3-46-18(66)50-8-54-22(70)58-11-57-21(69)53-7-49-17(65)45-2-39(13)27(75)25(37,73)41-4-42-16(64)44(28(40,76)26(38,42)74)6-48-20(68)52(32(50,80)30(46,48)78)10-56-24(72)60(36(58,84)34(54,56)82)12-59-23(71)55(33(53,81)35(57,59)83)9-51-19(67)47(5-43(27)15(41)63)29(45,77)31(49,51)79/h73-84H,1-12H2 |

Clave InChI |

KPGXAHGJVOABRF-UHFFFAOYSA-N |

SMILES canónico |

C1N2C(=O)N3CN4C(=O)N5CN6C(=O)N7CN8C(=O)N9CN%10C(=O)N%11CN%12C(=O)N1C1(C%12(N%12CN%13C%11(C%10(N(C%13=O)CN%10C9(C8(N(C%10=O)CN8C7(C6(N(C8=O)CN6C5(C4(N(C6=O)CN4C3(C2(N(C4=O)CN1C%12=O)O)O)O)O)O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

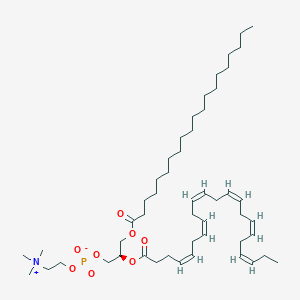

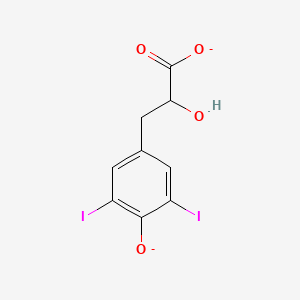

![4-[3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid](/img/structure/B1264053.png)

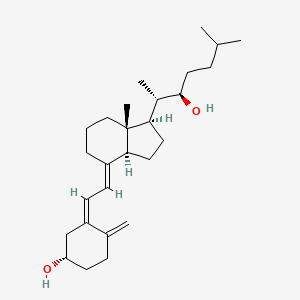

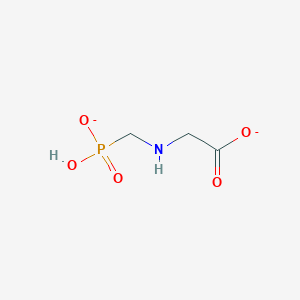

![(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone](/img/structure/B1264065.png)

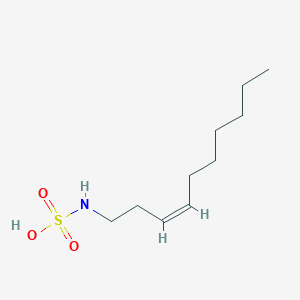

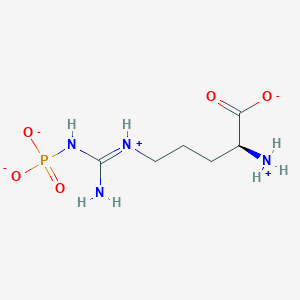

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1264066.png)